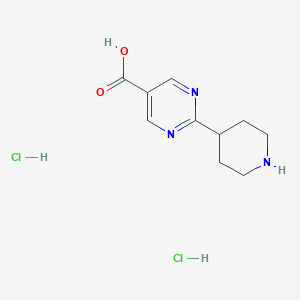

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is a compound with the CAS Number: 2344685-47-6 . It has a molecular weight of 280.15 . It is a powder in physical form .

Molecular Structure Analysis

The molecular formula of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is C10H15Cl2N3O2. This indicates that it contains 10 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is a powder . It has a molecular weight of 280.15 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

Synthesis of Deoxycytidine Kinase Inhibitors : This compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors, with a process involving conversion from commercially available materials to yield dihydrochloride with good overall efficiency (Zhang et al., 2009).

Aurora Kinase Inhibition : It may be useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in cell division and implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Antiarrhythmic and Antiserotonin Activity : Experimental studies have indicated potential antiarrhythmic and antiserotonin activities, with certain compounds showing greater activity than known inhibitors (Zhukovskaya et al., 2017).

Chemical Properties and Applications

Chiral Building Block for Alkaloids : It has been used as a chiral building block for synthesizing piperidine-related alkaloids, useful in a range of pharmaceutical applications (Takahata et al., 2002).

Corrosion Inhibition : Piperidine derivatives have shown promise in corrosion inhibition of metals, which is important in industrial applications (Kaya et al., 2016).

Synthesis of Piperidines and Pyrrolidines : It is involved in new synthetic routes to produce 2,3-disubstituted pyrrolidines and piperidines, compounds that have multiple applications in organic chemistry (Boto et al., 2001).

Pharmaceutical Research

Antibacterial Activity : Certain piperidine containing pyrimidine imines and thiazolidinones have demonstrated antibacterial activity, which is crucial in the development of new antibiotics (Merugu et al., 2010).

Anticancer Potential : Synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed promise as anticancer agents, a significant avenue in drug discovery (Rehman et al., 2018).

Analgesic and Antiparkinsonian Activities : Thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives have shown both analgesic and antiparkinsonian activities, offering potential in treating these conditions (Amr et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

2-piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQONFYNSWYGYNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)

![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)

![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2368847.png)

![Ethyl 6-methyl-2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2368863.png)